3,6,9,12-Tetraoxanonadecan-1-ol

Catalog No.
S1936289
CAS No.
28115-75-5
M.F
C15H32O5
M. Wt
292.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12-Tetraoxanonadecan-1-ol

CAS Number

28115-75-5

Product Name

3,6,9,12-Tetraoxanonadecan-1-ol

IUPAC Name

2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C15H32O5

Molecular Weight

292.41 g/mol

InChI

InChI=1S/C15H32O5/c1-2-3-4-5-6-8-17-10-12-19-14-15-20-13-11-18-9-7-16/h16H,2-15H2,1H3

InChI Key

KFGBNEAUNSZVPZ-UHFFFAOYSA-N

SMILES

CCCCCCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCOCCOCCOCCOCCO

3,6,9,12-Tetraoxanonadecan-1-ol is a complex organic compound characterized by its unique structure featuring multiple ether linkages and a hydroxyl group. Its molecular formula is C13H28O5C_{13}H_{28}O_5 with a molecular weight of approximately 264.358 g/mol. The compound is notable for its tetraoxy structure, which contributes to its physical and chemical properties, such as solubility and reactivity. It is classified under the category of polyether alcohols, which are known for their applications in various fields including pharmaceuticals and materials science.

Typical of alcohols and ethers. Common reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
  • Esterification: Reaction with carboxylic acids can produce esters.
  • Ether Formation: The compound can react with alkyl halides to form ethers through nucleophilic substitution reactions.

These reactions are influenced by the presence of the ether linkages in the molecule, which can stabilize certain reaction intermediates.

The biological activity of 3,6,9,12-Tetraoxanonadecan-1-ol has been explored in various studies. Compounds with similar structures often exhibit antimicrobial and antifungal properties due to their ability to disrupt cell membranes. Additionally, polyether compounds have been studied for their potential as surfactants in biological systems, enhancing drug delivery mechanisms and improving the solubility of hydrophobic drugs.

Synthesis of 3,6,9,12-Tetraoxanonadecan-1-ol typically involves multi-step synthetic routes. One common method includes:

  • Starting Materials: Utilizing tetraethylene glycol or similar polyethers as starting materials.
  • Reagents: Sodium hydride or other strong bases may be employed to facilitate ether formation.
  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of sensitive intermediates.

The process may also involve the use of specific catalysts to improve yield and selectivity.

3,6,9,12-Tetraoxanonadecan-1-ol finds applications in several areas:

  • Surfactants: Due to its amphiphilic nature, it is used in formulations for detergents and cleaners.
  • Pharmaceuticals: The compound may serve as an excipient or active ingredient in drug formulations due to its solubilizing properties.
  • Cosmetics: Its moisturizing properties make it suitable for use in skin care products.

Studies on the interactions of 3,6,9,12-Tetraoxanonadecan-1-ol with biological systems have shown that it can interact with various cellular components. Its ability to form hydrogen bonds allows it to engage with proteins and lipids effectively. Research indicates that such interactions can modulate enzymatic activities or influence membrane permeability.

Several compounds share structural similarities with 3,6,9,12-Tetraoxanonadecan-1-ol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3,6-Dioxatridecan-1-olC13H26O3C_{13}H_{26}O_3Contains fewer ether linkages than tetraoxanonadecan-1-ol.
Tetraethylene glycolC8H18O4C_{8}H_{18}O_4Lacks a terminal alcohol group; primarily used as a solvent.
2-(2-(2-(2-Pentoxyethoxy)ethoxy)ethoxy)ethanolC13H28O5C_{13}H_{28}O_5Similar structure but varies in alkyl chain length and branching.

Uniqueness

The uniqueness of 3,6,9,12-Tetraoxanonadecan-1-ol lies in its specific arrangement of ether linkages and hydroxyl functionality that enhances its solubility and reactivity compared to similar compounds. Its multifunctional nature allows it to serve diverse roles in industrial applications while also being suitable for biological studies.

XLogP3

1.9

Wikipedia

3,6,9,12-Tetraoxanonadecan-1-ol

Dates

Modify: 2023-08-16

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